(S)-piperidine-3-carboxamide molecular weight and formula
(S)-piperidine-3-carboxamide molecular weight and formula
An In-depth Technical Guide to (S)-piperidine-3-carboxamide: A Chiral Scaffold for Modern Drug Discovery
Introduction
(S)-piperidine-3-carboxamide is a chiral heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, combined with the versatile hydrogen-bonding capabilities of the carboxamide group and a defined stereocenter, makes it an attractive scaffold for designing highly specific and potent therapeutic agents. This guide provides an in-depth analysis of its molecular properties, synthesis, applications, and handling, offering a technical resource for researchers and drug development professionals aiming to leverage its unique structural features.
Core Molecular and Physicochemical Properties
(S)-piperidine-3-carboxamide is distinguished by a six-membered piperidine ring with a carboxamide functional group at the C-3 position in the (S) configuration. This specific stereochemistry is crucial for its interactions with biological targets, enabling enantioselective binding to enzymes and receptors.[1]
The three-dimensional structure is characterized by the classic "chair" conformation of the piperidine ring. In this stable arrangement, the carboxamide substituent typically occupies an equatorial position to minimize steric hindrance, a factor that significantly influences the molecule's reactivity and biological profile.[1] The presence of a secondary amine within the ring and a primary amide side chain provides both hydrogen bond donor and acceptor sites, which are critical for molecular recognition in biological systems.
Table 1: Key Physicochemical Properties of (S)-piperidine-3-carboxamide
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O | [1][][3] |
| Molecular Weight | 128.17 g/mol | [1][3][4] |
| IUPAC Name | (3S)-piperidine-3-carboxamide | [1][] |
| CAS Number | 88495-55-0 | [1][3][4] |
| Canonical SMILES | C1CC(=O)N | [1] |
| InChI Key | BVOCPVIXARZNQN-YFKPBYRVSA-N | [1][] |
| Appearance | White to off-white crystalline solid | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4][6] |
Synthesis and Characterization
The synthesis of (S)-piperidine-3-carboxamide is most commonly achieved through the amidation of its corresponding carboxylic acid precursor, (S)-piperidine-3-carboxylic acid, also known as (S)-Nipecotic acid.[7][8] This standard transformation involves activating the carboxylic acid followed by coupling with an ammonia source.
General Synthetic Workflow
The process begins with the chiral precursor, (S)-Nipecotic acid, which can be protected at the nitrogen atom to prevent side reactions. The protected acid is then activated using a coupling reagent (e.g., HATU, HOBt/EDC) and reacted with ammonia to form the amide. A final deprotection step yields the target molecule.
Caption: General synthetic workflow for (S)-piperidine-3-carboxamide.
Characterization
Confirmation of the structure and purity of (S)-piperidine-3-carboxamide is performed using standard analytical techniques:
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Mass Spectrometry (MS): Electron ionization mass spectrometry provides confirmation of the molecular weight (128.17 g/mol ) and reveals characteristic fragmentation patterns that can be used for structural elucidation.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the stereochemical integrity of the chiral center.
-
X-ray Crystallography: While data for the title compound itself is sparse, crystallographic studies of closely related derivatives confirm the chair-like conformation of the piperidine ring.[1]
Applications in Drug Discovery and Materials Science
The rigid, chiral structure of (S)-piperidine-3-carboxamide makes it a privileged scaffold in medicinal chemistry. It serves as a versatile starting point for creating libraries of diverse compounds for biological screening.
Role as a Versatile Chemical Scaffold
The secondary amine of the piperidine ring and the primary amide group are functional handles that can be readily modified. The nitrogen atom can be alkylated, arylated, or acylated, while the amide can be further derivatized, allowing for systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.
Caption: Derivatization strategies for the (S)-piperidine-3-carboxamide scaffold.
Key Therapeutic Areas
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Antimalarials: A piperidine carboxamide series, with this core structure, was identified through phenotypic screening to have potent antimalarial activity.[9] These compounds act as reversible, species-selective inhibitors of the Plasmodium falciparum proteasome β5 active site, binding to a previously unexplored pocket. This discovery highlights the scaffold's potential for developing new treatments for drug-resistant malaria.[9]
-
Enzyme Inhibition: Derivatives of (S)-piperidine-3-carboxamide are explored as inhibitors for various enzymes.[1] Its ability to present functional groups in a well-defined three-dimensional space is key to achieving high-affinity binding to enzyme active sites, with potential applications in treating cancer, diabetes, and neurodegenerative disorders.[1][10]
-
Platelet Aggregation Inhibitors: Detailed structure-activity relationship (SAR) studies have been conducted on piperidine-3-carboxamides as inhibitors of human platelet aggregation.[11] These studies found that the 3-carboxamide group was essential for activity and that potency could be tuned by modifying the piperidine nitrogen.[11]
-
Materials Science: Beyond pharmaceuticals, the compound is used as a precursor in the synthesis of functional polymers. Its incorporation can impart specific properties useful for drug delivery systems, sensors, and other advanced materials.[1]
Experimental Protocol: N-Alkylation
This protocol describes a representative procedure for the N-alkylation of (S)-piperidine-3-carboxamide, a common step in generating derivatives for SAR studies.
Objective: To synthesize N-benzyl-(S)-piperidine-3-carboxamide.
Materials:
-
(S)-piperidine-3-carboxamide (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN) (0.1 M solution)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-piperidine-3-carboxamide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. K₂CO₃ acts as a base to deprotonate the secondary amine, making it nucleophilic.
-
-
Solvent Addition: Add anhydrous acetonitrile to create a 0.1 M solution. Stir the suspension vigorously for 15 minutes at room temperature.
-
Rationale: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Rationale: A slight excess of the electrophile (benzyl bromide) ensures complete consumption of the starting material. Dropwise addition controls any potential exotherm.
-
-
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Rationale: Heating increases the reaction rate. Monitoring is crucial to determine the reaction endpoint and prevent the formation of degradation products.
-
-
Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Rationale: The aqueous washes remove any remaining inorganic salts and impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-benzyl-(S)-piperidine-3-carboxamide.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust or aerosols.[13] Avoid contact with skin, eyes, and clothing.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]
-
Incompatibility: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat sources, as recommended for piperidine derivatives.[4][13]
Disclaimer: The safety information provided is based on related chemical structures. Users must consult a comprehensive and compound-specific MSDS before handling and conduct their own risk assessment.
Conclusion
(S)-piperidine-3-carboxamide stands as a powerful and versatile tool in the arsenal of medicinal and synthetic chemists. Its unique combination of a rigid chiral core and tunable functional groups provides a reliable foundation for the design of novel therapeutics. As demonstrated by its key role in the development of next-generation antimalarials, its potential for addressing significant global health challenges is substantial. Continued exploration of this scaffold is poised to unlock new biological targets and yield innovative chemical entities across a broad spectrum of diseases.
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Capot Chemical Co., Ltd. (2013). MSDS of (S)-Piperidine-3-carboxylic acid. [Online] Available at: [Link]
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Cenmed Enterprises. (S)-3-PIPERIDINE-3-CARBOXYLIC ACID (c007b-267315). [Online] Available at: [Link]
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National Center for Biotechnology Information. (3S)-piperidine-3-carboxylic acid hydrochloride. PubChem Compound Summary. [Online] Available at: [Link]
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National Center for Biotechnology Information. Ethyl (3S)-piperidine-3-carboxylate. PubChem Compound Summary. [Online] Available at: [Link]
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Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Online] Available at: [Link]
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ExportersIndia. Affordable Price, High-Purity Piperidine-3-Carboxamide, Pharmaceutical Grade, Mumbai. [Online] Available at: [Link]
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Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. [Online] Available at: [Link]
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Online] Available at: [Link]
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